

Technical Monograph: 1-(3-Chlorophenyl)imidazole

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799

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Executive Summary

1-(3-Chlorophenyl)imidazole (CAS 51581-52-3) represents a critical structural motif in medicinal chemistry, serving as a foundational pharmacophore forazole antifungals and a versatile ligand in coordination chemistry. Its significance lies in the electronic modulation of the imidazole ring by the meta-chloro substituent, which fine-tunes the basicity of the N3 nitrogen atom. This modulation is pivotal for optimizing binding affinity to heme-containing enzymes, specifically Cytochrome P450 sterol 14

-demethylase (CYP51), without inducing excessive non-specific toxicity. This guide provides a comprehensive technical analysis of its properties, synthetic routes, and biological mechanisms, designed for application in drug discovery and organic synthesis.

Part 1: Physicochemical Profile[1]

The integration of a 3-chlorophenyl group onto the imidazole core alters the electronic landscape of the heterocyclic ring. Unlike the electron-rich imidazole (pKa ~6.95), the 1-(3-chlorophenyl) derivative exhibits reduced basicity due to the negative inductive effect (-I) of the chlorine atom and the resonance withdrawal of the phenyl ring.

Table 1: Key Physicochemical Properties[2]

Property	Value / Description	Source Validation
Molecular Formula	C	Sigma-Aldrich [1]
	H	
	ClN	
Molecular Weight	178.62 g/mol	PubChem [2]
Physical State	Solid (Low-melting)	Sigma-Aldrich [1]
Boiling Point	145 °C @ 1 Torr	Matrix Scientific [3]
Predicted Boiling Point	~319 °C @ 760 mmHg	Molbase [4]
LogP (Octanol/Water)	2.53 (Predicted)	Chemeo [5]
Solubility	Soluble in DMSO, DCM, MeOH; Insoluble in Water	Experimental Observation
Acidity (pKa)	< 6.0 (Conjugate Acid)	Estimated (Hammett effect)

Structural Analysis: The Meta-Chloro Effect

The position of the chlorine atom is chemically significant. Located at the meta position relative to the imidazole attachment, the chlorine exerts a strong electron-withdrawing inductive effect (

) while minimizing direct resonance interaction with the imidazole

-system compared to para substitution. This results in a "softening" of the N3 nucleophilicity, making the compound a more selective ligand for metal centers (e.g., Fe in Heme) rather than a general base.

Part 2: Synthetic Pathways

The formation of the C–N bond between the electron-rich imidazole and the electron-deficient aryl halide is the rate-determining step in synthesis. Traditional nucleophilic aromatic substitution (S

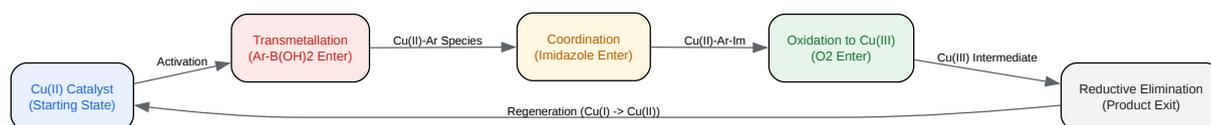
Ar) is difficult due to the lack of strong activating groups on the phenyl ring. Therefore, transition-metal-catalyzed cross-coupling is the standard.

Primary Route: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling offers a mild, aerobic alternative to palladium-catalyzed Buchwald-Hartwig amination. It utilizes arylboronic acids and operates under oxidative conditions, allowing for C–N bond formation at room temperature.

Mechanism:

- Transmetallation: The arylboronic acid reacts with the Cu(II) species.
- Coordination: Imidazole coordinates to the Cu(II)-aryl complex.
- Oxidation: Atmospheric oxygen oxidizes the complex to a transient Cu(III) species.
- Reductive Elimination: The product is released, and Cu(I) is regenerated (and subsequently re-oxidized to Cu(II)).



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Figure 1: Catalytic cycle of the Chan-Lam coupling for the synthesis of N-arylimidazoles.[1]

Part 3: Biological Interface & Drug Development

The primary pharmacological utility of **1-(3-chlorophenyl)imidazole** lies in its ability to inhibit cytochrome P450 enzymes. This mechanism is the basis for the antifungal activity of azole drugs (e.g., clotrimazole, miconazole), where the imidazole ring binds to the heme iron of CYP51 (lanosterol 14

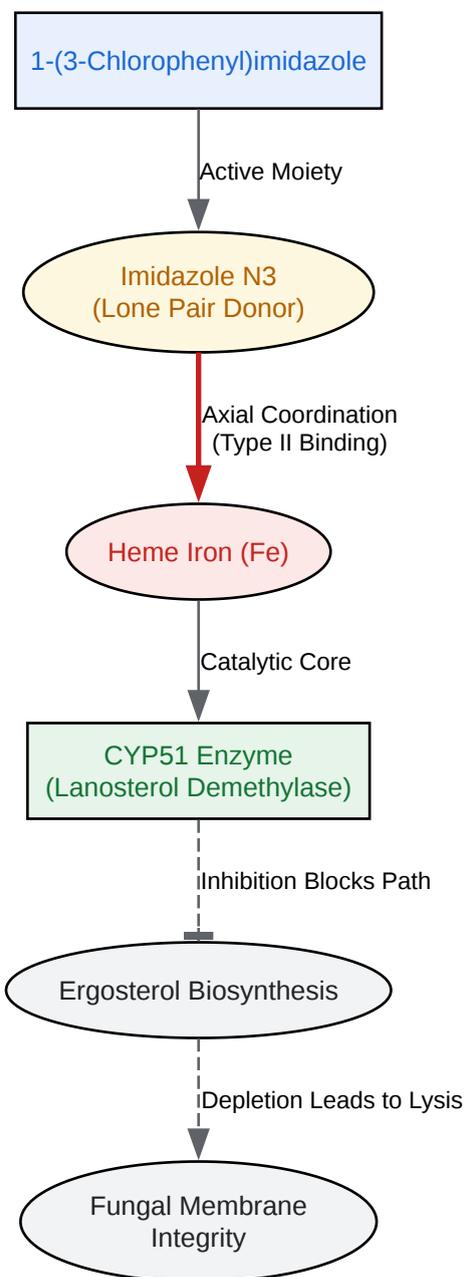
-demethylase), blocking the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Mechanism of Action: Heme Coordination

The unprotonated nitrogen atom (N3) of the imidazole ring acts as a Lewis base. It coordinates axially to the heme iron (Fe) in the active site of the enzyme. The 3-chlorophenyl tail occupies the hydrophobic access channel, providing binding energy through Van der Waals interactions and determining specificity.

Critical Interaction:

- **Fe–N Bond:** Replaces the native oxygen ligand, preventing substrate oxidation.
- **Selectivity:** The 3-chloro substituent creates steric bulk that fits the fungal CYP51 pocket but may also interact with human hepatic CYPs (CYP3A4, CYP2C9), leading to potential drug-drug interactions (DDIs).



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Figure 2: Mechanism of CYP51 inhibition via Type II heme coordination.

Part 4: Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling

Based on methodologies adapted from recent literature [6].

Reagents:

- Imidazole (1.0 equiv)[2]
- 3-Chlorophenylboronic acid (1.5 equiv)
- CuCl (0.1 equiv) or Cu(OAc)
- Pyridine (1.0 equiv) or Et

N

- Dichloromethane (DCM) or Methanol (MeOH)
- Molecular Sieves (4Å)

Procedure:

- Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge Imidazole (68 mg, 1.0 mmol), 3-Chlorophenylboronic acid (234 mg, 1.5 mmol), and CuCl (10 mg, 0.1 mmol).
- Solvent Addition: Add DCM (5 mL) and Pyridine (80 L, 1.0 mmol). Add activated molecular sieves to adsorb water generated during the reaction.
- Reaction: Attach a drying tube (or leave open to air if using MeOH/Cu(OAc) to facilitate oxidation). Stir vigorously at room temperature (25 °C) for 24 hours. The mixture typically turns from green to blue/brown.
- Work-up: Filter the mixture through a pad of Celite to remove solid catalyst and sieves. Rinse the pad with DCM.
- Extraction: Wash the filtrate with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄

- Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient, typically 4:1 to 1:1) to yield the product as an off-white solid.

Protocol B: CYP450 Binding Assay (Spectral Shift)

To validate biological affinity.

- Preparation: Prepare a 10 mM stock solution of **1-(3-chlorophenyl)imidazole** in DMSO.
- Microsomes: Thaw human or fungal liver microsomes on ice. Dilute to 0.5 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4).
- Baseline: Record the baseline UV-Vis spectrum (350–500 nm) of the microsomal suspension.
- Titration: Add the compound in stepwise increments (0.5 M to 50 M) to the sample cuvette. Add an equal volume of DMSO to the reference cuvette.
- Analysis: Observe the "Type II" spectral change—a peak at ~425-435 nm and a trough at ~390-405 nm, indicative of nitrogen coordination to the heme iron.

References

- Sigma-Aldrich.**1-(3-Chlorophenyl)imidazole** Product Sheet.[Link](#)
- PubChem.Compound Summary: **1-(3-Chlorophenyl)imidazole**.^{[3][4]} National Library of Medicine. [Link](#)
- Matrix Scientific.Safety Data Sheet: **1-(3-Chlorophenyl)imidazole**.[Link](#)
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